2-(4-methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide
CAS No.: 1060328-80-4
Cat. No.: VC11924374
Molecular Formula: C14H16N2O3S2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060328-80-4 |
|---|---|
| Molecular Formula | C14H16N2O3S2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-[4-(methanesulfonamido)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C14H16N2O3S2/c1-21(18,19)16-12-6-4-11(5-7-12)9-14(17)15-10-13-3-2-8-20-13/h2-8,16H,9-10H2,1H3,(H,15,17) |
| Standard InChI Key | DIYCFPOBFZZPDV-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Introduction
2-(4-methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound with a specific molecular structure. It is characterized by its unique combination of functional groups, including a methanesulfonamide moiety and a thiophene ring. This compound has been studied for its potential applications in various fields, including pharmaceuticals and materials science.
Potential Applications
While specific applications of 2-(4-methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide are not well-documented, compounds with similar structures are often explored for their biological activity, such as antimicrobial or anticancer properties. The presence of a thiophene ring and a methanesulfonamide group suggests potential bioactivity, but further research is needed to confirm these hypotheses.
Research Findings and Challenges
Research on this compound is limited, and there is a need for more comprehensive studies to understand its chemical and biological properties fully. Challenges in studying such compounds include the complexity of their synthesis and the requirement for sophisticated analytical techniques to characterize their structures and activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume